molecular formula C12H14N4O B12938297 1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one CAS No. 88723-31-3

1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B12938297
CAS No.: 88723-31-3
M. Wt: 230.27 g/mol
InChI Key: OLYNRIVNONHTFC-UHFFFAOYSA-N
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Description

1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features both pyridine and imidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Properties

CAS No.

88723-31-3

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

1-[2-(2-pyridin-4-ylethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C12H14N4O/c1-9(17)11-8-15-12(16-11)14-7-4-10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H2,14,15,16)

InChI Key

OLYNRIVNONHTFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)NCCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

Key Findings:

  • Anticancer Activity: Studies have shown that derivatives of imidazole compounds exhibit anticancer properties. For instance, research indicates that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The pyridine and imidazole moieties contribute to antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Studies

The compound has been utilized in biological assays to explore its interaction with biological targets.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with pyridine and imidazole rings showed significant inhibition against specific protein targets involved in cancer progression . This suggests that 1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one could be further explored for its efficacy in cancer treatment.

Material Science

In material science, the compound's unique chemical structure allows it to be used in the development of new materials with specific properties.

Applications:

  • Polymer Composites: The incorporation of imidazole-based compounds into polymer matrices has been shown to enhance mechanical properties and thermal stability .
Application TypeMaterial UsedEnhancement Observed
Polymer CompositesPolyethylene Imidazole BlendIncreased tensile strength
CoatingsImidazole-based CoatingsImproved corrosion resistance

Mechanism of Action

The mechanism of action of 1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(2-((2-(Pyridin-4-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone apart is its dual functionality, combining the properties of both pyridine and imidazole rings. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Biological Activity

1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one, a compound featuring an imidazole and pyridine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one can be represented as follows:

PropertyValue
CAS Number 88723-59-5
Molecular Formula C12H13N4O
Molecular Weight 229.25 g/mol
IUPAC Name 1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related imidazopyridine compounds possess broad-spectrum antibacterial and antifungal effects, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A series of studies have shown that imidazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar scaffolds have shown IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .

The precise mechanism of action for 1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one is still under investigation. However, it is believed to interact with biological macromolecules, potentially acting as an enzyme inhibitor or modulating receptor activity. This interaction may influence several biochemical pathways relevant to disease processes .

Study on Antimicrobial Activity

In a recent study, researchers synthesized several imidazole derivatives and tested their antimicrobial efficacy. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Study on Anticancer Effects

Another study focused on the anticancer properties of imidazopyridine compounds. The results showed that these compounds could inhibit the growth of human cancer cell lines by inducing apoptosis. The most potent derivative in this study had an IC50 value of approximately 10 µM against breast cancer cells, suggesting that modifications to the imidazole ring could enhance its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural characteristics. The presence of electron-donating groups (such as amino or alkyl groups) on the imidazole ring has been associated with increased biological activity. Conversely, electron-withdrawing groups may reduce efficacy. Understanding these relationships is crucial for designing more potent derivatives with enhanced therapeutic profiles .

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